6-(2-Ethylpiperidin-1-yl)nicotinic acid
CAS No.: 1094775-92-4
Cat. No.: VC3175960
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094775-92-4 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | 6-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) |
Standard InChI Key | RKTCKXPQWBMWAZ-UHFFFAOYSA-N |
SMILES | CCC1CCCCN1C2=NC=C(C=C2)C(=O)O |
Canonical SMILES | CCC1CCCCN1C2=NC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Characterization
6-(2-Ethylpiperidin-1-yl)nicotinic acid belongs to the class of substituted pyridine derivatives, specifically featuring a nicotinic acid backbone with a 2-ethylpiperidine substituent at the 6-position. The molecular structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a 2-ethylpiperidine group connected to the 6-position of the pyridine ring through a nitrogen-carbon bond. This structural arrangement creates a molecule with both acidic and basic functional groups, influencing its chemical behavior and biological interactions.
The compound has distinct structural elements that contribute to its potential applications in medicinal chemistry. The nicotinic acid component provides the carboxylic acid functionality, while the piperidine ring with its ethyl substituent offers a basic nitrogen center and additional lipophilicity. These structural features are reminiscent of other bioactive nicotinic acid derivatives that have demonstrated various pharmacological activities including vasodilatory, antioxidant, and cytotoxic properties .
Physical and Chemical Properties
The physical and chemical properties of 6-(2-Ethylpiperidin-1-yl)nicotinic acid can be inferred from its structure and comparison with similar compounds. The molecule exists as a solid at room temperature with relatively high melting point characteristics typical of carboxylic acids. The compound's solubility profile is likely influenced by both its carboxylic acid group (hydrophilic) and the ethylpiperidine moiety (lipophilic), potentially offering moderate solubility in both polar and non-polar solvents.
Table 1: Estimated Physical and Chemical Properties of 6-(2-Ethylpiperidin-1-yl)nicotinic acid
Property | Value/Description |
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Molecular Formula | C13H18N2O2 |
Molecular Weight | Approximately 234.30 g/mol |
Physical State | Solid at room temperature |
Solubility | Likely soluble in organic solvents; partially soluble in water |
pKa | Estimated 4-5 (carboxylic acid group); 9-10 (piperidine nitrogen) |
LogP | Estimated 2-3 (moderately lipophilic) |
Synthetic Approaches
The synthesis of 6-(2-Ethylpiperidin-1-yl)nicotinic acid likely follows similar pathways to those employed for other substituted nicotinic acid derivatives. Based on general synthetic methodologies for related compounds, several potential routes can be considered.
Nucleophilic Substitution Pathway
One common approach involves nucleophilic aromatic substitution reactions, where a suitable 6-halogenated nicotinic acid precursor (typically 6-chloronicotinic acid) undergoes substitution with 2-ethylpiperidine. This reaction typically proceeds under specific conditions to facilitate the displacement of the halogen by the nucleophilic nitrogen of the piperidine ring. The reaction may require elevated temperatures and potentially a catalyst to promote efficient substitution .
Alternative Synthetic Methods
Other potential synthetic routes might involve palladium-catalyzed coupling reactions, which have proven effective for the formation of carbon-nitrogen bonds in heterocyclic systems. Such methods provide advantages in terms of milder reaction conditions and potentially higher yields. These approaches are particularly relevant for the synthesis of complex nicotinic acid derivatives with various substituents, as evidenced by similar compounds described in the literature .
Chemical Reactivity
The chemical reactivity of 6-(2-Ethylpiperidin-1-yl)nicotinic acid is determined by its functional groups and structural features. Understanding these reactivity patterns is essential for developing synthetic modifications and potential drug design strategies.
Carboxylic Acid Reactivity
The carboxylic acid group at the 3-position of the pyridine ring can undergo typical reactions associated with carboxylic acids, including:
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Esterification reactions with alcohols, forming the corresponding esters, similar to ethyl nicotinate formation
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Amidation reactions with amines, producing amide derivatives
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Reduction reactions, potentially yielding alcohol derivatives
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Decarboxylation under appropriate conditions
Piperidine Moiety Reactions
The 2-ethylpiperidine substituent presents additional reaction sites:
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The tertiary nitrogen can act as a base or nucleophile in various reactions
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The ethyl substituent on the piperidine ring may undergo oxidation or substitution reactions
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The piperidine ring itself can participate in ring-opening reactions under harsh conditions
Structural Comparison with Related Compounds
To better understand the potential properties and applications of 6-(2-Ethylpiperidin-1-yl)nicotinic acid, it is valuable to compare its structure with related nicotinic acid derivatives that have been more extensively studied.
Table 2: Structural Comparison of 6-(2-Ethylpiperidin-1-yl)nicotinic acid with Related Compounds
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 6-(2-Ethylpiperidin-1-yl)nicotinic acid and related compounds provides valuable insights for potential drug development and optimization.
A6.1. Key Structural Elements
Several structural features of the molecule might contribute to its biological activities:
Research on similar nicotinic acid derivatives has shown that modifications to these structural elements can significantly impact their biological activities. For instance, the study by Abdelmonsef et al. demonstrated that subtle structural variations in nicotinic acid derivatives led to different cytotoxicity profiles against various cancer cell lines .
Future Research Directions
Several promising avenues for future research on 6-(2-Ethylpiperidin-1-yl)nicotinic acid can be identified:
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Comprehensive characterization of its physical, chemical, and biological properties through experimental studies
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Investigation of its binding interactions with potential biological targets through molecular docking and simulation studies
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles
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Assessment of its toxicological properties to determine its safety profile and therapeutic window
These research directions would provide a more complete understanding of the compound's potential as a therapeutic agent and guide further development efforts.
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